L-Glutamine, phenylmethyl ester
Overview
Description
L-Glutamine, phenylmethyl ester is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the presence of a phenylmethyl ester group, which modifies its chemical properties and potential applications. It is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine, phenylmethyl ester can be synthesized through the esterification of L-glutamine with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
L-Glutamine+Benzyl AlcoholH2SO4L-Glutamine, phenylmethyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps for the purification of the product, such as distillation or crystallization, to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamine and benzyl alcohol.
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The amino group in L-glutamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Hydrolysis: L-glutamine and benzyl alcohol.
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives of L-glutamine.
Scientific Research Applications
L-Glutamine, phenylmethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Glutamine, phenylmethyl ester involves its conversion to L-glutamine, which then participates in various metabolic processes. L-glutamine is known to regulate the expression of genes related to metabolism, signal transduction, and cell defense . It acts as a precursor for the synthesis of nucleotides and nucleic acids, playing a crucial role in cell proliferation and repair .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: The parent compound, widely used in metabolic studies.
L-Glutamine, methyl ester: Another ester derivative with similar properties but different reactivity.
L-Glutamine, ethyl ester: Similar to the phenylmethyl ester but with an ethyl group instead of a phenylmethyl group.
Uniqueness
L-Glutamine, phenylmethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other esters may not be suitable .
Properties
IUPAC Name |
benzyl (2S)-2,5-diamino-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLWJQJYMMDJR-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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